molecular formula C21H18Cl2N2O4 B2477285 1-(2,4-dichlorobenzyl)-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 320419-83-8

1-(2,4-dichlorobenzyl)-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2477285
CAS No.: 320419-83-8
M. Wt: 433.29
InChI Key: VOBZPECRMOZFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridinecarboxamide family, characterized by a 2-oxo-1,2-dihydro-3-pyridine core. Key structural features include:

  • Benzyl substituent: A 2,4-dichlorobenzyl group at position 1 of the pyridine ring, contributing to lipophilicity and steric bulk.

The dichlorobenzyl moiety enhances metabolic stability and membrane permeability, while the dimethoxyphenyl group may facilitate interactions with polar biological targets.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-(3,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4/c1-28-16-9-15(10-17(11-16)29-2)24-20(26)18-4-3-7-25(21(18)27)12-13-5-6-14(22)8-19(13)23/h3-11H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBZPECRMOZFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below summarizes structural variations and properties of analogous compounds:

Compound Name Benzyl Substituent Amide Substituent Pyridine Substituent Molecular Weight Key Properties
Target Compound 2,4-Dichlorobenzyl 3,5-Dimethoxyphenyl None ~449.3* High lipophilicity (Cl), hydrogen-bonding potential (OMe)
N-(3,5-Dimethoxyphenyl)-1-(4-Methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide 4-Methoxybenzyl 3,5-Dimethoxyphenyl None 394.43 Enhanced polarity (methoxybenzyl), improved aqueous solubility
1-(3,4-Dichlorobenzyl)-N-(4,5-Dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide 3,4-Dichlorobenzyl 4,5-Dihydro-1,3-thiazol-2-yl None Not reported Thiazole introduces electron deficiency; potential for altered target binding
5-Chloro-1-(2,4-Dichlorobenzyl)-N-(3,5-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide 2,4-Dichlorobenzyl 3,5-Dichlorophenyl 5-Chloro Not reported Increased electronegativity (Cl on pyridine); higher lipophilicity

*Calculated molecular weight based on formula C₂₁H₁₇Cl₂N₂O₄.

Key Structural and Functional Differences

Benzyl Substituent Variations
  • 2,4-Dichlorobenzyl (Target Compound) : The 2,4-dichloro substitution creates a sterically hindered and electron-deficient aromatic system, favoring hydrophobic interactions in biological systems.
  • 3,4-Dichlorobenzyl (Compound from ) : The 3,4-dichloro substitution alters the spatial arrangement of the benzyl group, which may affect binding to sterically sensitive targets .
Amide Substituent Variations
  • 3,5-Dimethoxyphenyl (Target Compound) : Methoxy groups act as hydrogen-bond acceptors, enhancing interactions with polar residues in enzymes or receptors.
  • 3,5-Dichlorophenyl (Compound from ) : Chlorine atoms increase lipophilicity and may enhance blood-brain barrier penetration but reduce hydrogen-bonding capacity .
Pyridine Ring Modifications
  • The 5-chloro substitution in ’s compound adds electron-withdrawing effects, which could stabilize the pyridine ring against metabolic oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.